4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
(6-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-2-5-6(11-8)9-3-10-7(5)12-4/h2-3H,8H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDBTJHVXFDSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The initial step involves the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include azo derivatives, amines, and substituted thienopyrimidines, which can have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Hydrazinyl vs. Chlorine Substituents : Hydrazinyl groups (as in the target compound) introduce nucleophilic reactivity, enabling condensation reactions for drug design, whereas chlorine substituents (e.g., in ) facilitate cross-coupling reactions .
Comparison with Fused Pyrimidines of Other Heterocycles
Table 2: Activity and Structural Differences Across Fused Pyrimidine Scaffolds
Key Observations :
- Electron Effects: Thieno[2,3-d]pyrimidines (sulfur atom) exhibit stronger electron-withdrawing effects compared to furo[2,3-d]pyrimidines (oxygen), influencing binding to biological targets .
- Bioactivity: Pyrido[2,3-d]pyrimidines (nitrogen-rich core) show superior DNA intercalation properties, whereas thieno derivatives are more versatile in antimicrobial applications .
Biological Activity
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is substituted with a hydrazinyl group at the 4-position and a methyl group at the 6-position. This specific substitution pattern enhances its reactivity and biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Candida albicans and several Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Concentration (µg/ml) |
|---|---|---|
| Candida albicans | Inhibited growth | 100 |
| Staphylococcus aureus | Moderate inhibition | 50 |
| Escherichia coli | Minimal inhibition | 100 |
The compound's mechanism of action in microbial inhibition may involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Properties
This compound has been investigated for its anticancer potential. It has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.
In vitro studies have demonstrated that this compound can effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells. The half-maximal effective concentration (EC50) values for some cell lines were reported as low as 0.004 µM, indicating potent activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Targeting EGFR and VEGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and angiogenesis.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and survival, particularly those involving MAPK and PI3K/Akt pathways.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidines, revealing that modifications to the hydrazinyl group significantly influence biological activity. For example:
- Substitution Variations : Altering the substituents on the thieno or pyrimidine rings can enhance or diminish anticancer activity.
- Synthesis of Derivatives : Researchers have synthesized various derivatives to explore their potential as more effective therapeutic agents.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future study include:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
- Combination Therapies : Investigating the effects of combining this compound with existing anticancer drugs to enhance treatment outcomes.
- Exploration of Other Biological Targets : Identifying additional molecular targets that may be affected by this compound could broaden its therapeutic applications.
Q & A
Q. What synthetic strategies are commonly employed to introduce the hydrazinyl group into the 4-position of thieno[2,3-d]pyrimidine scaffolds?
The hydrazinyl group can be introduced via nucleophilic substitution reactions using hydrazine or its derivatives. For example, in analogous thienopyrimidine systems, bromine or chlorine at the 4-position is displaced by hydrazine under reflux in ethanol or THF . Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side reactions, such as over-alkylation. Characterization via H NMR can confirm substitution by observing the disappearance of halogen signals and the appearance of NH/NH resonances .
Q. How can NMR spectroscopy distinguish between thieno[2,3-d]pyrimidine and its regioisomeric analogs (e.g., thieno[3,2-d]pyrimidine)?
H NMR chemical shifts and coupling patterns are critical. For thieno[2,3-d]pyrimidine, protons on the thiophene ring (e.g., H-2 and H-5) exhibit distinct splitting due to coupling with adjacent pyrimidine protons, typically appearing as doublets in DMSO-d at δ ~7.2–8.5 ppm. In contrast, thieno[3,2-d]pyrimidine lacks long-range coupling between thiophene and pyrimidine protons, resulting in simpler splitting patterns .
Q. What purification techniques are recommended for isolating 4-hydrazinyl-6-methylthieno[2,3-d]pyrimidine?
Column chromatography using silica gel with gradients of ethyl acetate/hexane (20–50%) is effective for removing unreacted precursors and byproducts. Recrystallization from ethanol or methanol can further enhance purity, as hydrazinyl derivatives often exhibit moderate solubility in polar protic solvents . HPLC analysis (C18 column, acetonitrile/water mobile phase) should confirm purity >95% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
SAR studies should systematically modify:
- R1 (hydrazinyl substituents): Introduce aryl or alkyl groups to enhance lipophilicity or target-specific interactions (e.g., electron-withdrawing groups for kinase inhibition ).
- R2 (methyl at C6): Replace with bulkier substituents (e.g., ethyl, benzyl) to probe steric effects on binding affinity.
- Thiophene ring: Explore oxidation to sulfone/sulfoxide to alter electronic properties. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking can validate hypotheses .
Q. What experimental approaches resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidine analogs?
Discrepancies may arise from differences in:
- Assay conditions: Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility.
- Compound stability: Perform stability studies (e.g., HPLC monitoring under physiological pH/temperature) to rule out degradation .
- Off-target effects: Use orthogonal assays (e.g., proteomic profiling) to identify unintended interactions .
Q. How can computational methods guide the design of this compound-based inhibitors for kinases like FAK?
Molecular dynamics simulations and free-energy perturbation (FEP) calculations can predict binding modes and affinity. For example:
- Dock the compound into FAK’s ATP-binding pocket to identify key interactions (e.g., hydrogen bonds with hinge-region residues like Cys502 ).
- Use QSAR models to correlate electronic parameters (e.g., Hammett constants) with inhibitory potency .
Methodological Considerations
Q. What analytical techniques validate the regioselectivity of hydrazine substitution in thieno[2,3-d]pyrimidine systems?
- X-ray crystallography: Resolve the crystal structure to confirm substitution at C4.
- NOESY NMR: Detect spatial proximity between the hydrazinyl group and adjacent protons.
- Mass spectrometry: High-resolution MS (HRMS) verifies molecular formula and rules out isomerization .
Q. How can researchers mitigate toxicity concerns during in vivo studies of hydrazinyl-containing compounds?
- Prodrug strategies: Mask the hydrazine moiety with enzymatically cleavable groups (e.g., acetyl) to reduce off-target reactivity.
- Toxicokinetic profiling: Monitor metabolite formation (e.g., hydrazine release) using LC-MS/MS in plasma and tissues.
- Alternative substituents: Replace hydrazine with bioisosteres (e.g., aminopyridine) while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
